1,2,4-Triazine-5-carbaldehyde oxime
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Overview
Description
1,2,4-Triazine-5-carbaldehyde oxime is an organic compound belonging to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side chains . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazine-5-carbaldehyde oxime can be synthesized through the reaction of 1,2,4-triazine-5-carbaldehyde with hydroxylamine. The reaction typically occurs under acidic or neutral conditions, where the aldehyde group reacts with hydroxylamine to form the oxime .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxime under appropriate conditions.
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1,2,4-Triazine-5-carbaldehyde oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-triazine-5-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules . This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazine: Another triazine isomer with different reactivity and applications.
1,3,5-Triazine: Commonly used in the synthesis of herbicides and other agrochemicals.
Uniqueness
1,2,4-Triazine-5-carbaldehyde oxime is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C4H4N4O |
---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
(NE)-N-(1,2,4-triazin-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C4H4N4O/c9-8-2-4-1-6-7-3-5-4/h1-3,9H/b8-2+ |
InChI Key |
WCNDBLKEUQIRJH-KRXBUXKQSA-N |
Isomeric SMILES |
C1=C(N=CN=N1)/C=N/O |
Canonical SMILES |
C1=C(N=CN=N1)C=NO |
Origin of Product |
United States |
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